molecular formula C24H26N2O B3613381 N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

Cat. No.: B3613381
M. Wt: 358.5 g/mol
InChI Key: KCYWCOAVDZZFLH-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) Derivatives in Chemical Research

Acetamide derivatives form a cornerstone of organic and medicinal chemistry, characterized by the presence of an acyl group attached to a nitrogen atom. This functional group is prevalent in a vast array of biologically active molecules and functional materials. The versatility of the acetamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of properties such as solubility, stability, and biological activity. In drug discovery, acetamide moieties are found in numerous therapeutic agents, including analgesics, anti-inflammatory drugs, and anticonvulsants. Their ability to participate in hydrogen bonding and other non-covalent interactions makes them effective pharmacophores for targeting various biological receptors and enzymes.

Significance of Diphenylacetamide and Aniline (B41778) Substituted Scaffolds

The diphenylacetamide scaffold, featuring two phenyl rings attached to the alpha-carbon of the acetamide group, imparts significant steric bulk and lipophilicity to a molecule. This structural feature is often explored in the design of compounds targeting the central nervous system, as it can facilitate passage through the blood-brain barrier. Research into various N-substituted-2,2-diphenylacetamide derivatives has revealed a broad spectrum of pharmacological activities, including anticonvulsant and antimicrobial properties.

Rationale and Objectives for Research on N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

The rationale for investigating this compound stems from the potential to combine the advantageous structural features of its constituent parts. The diphenylacetamide core provides a proven pharmacologically active scaffold, while the N,N-diethyl-p-phenylenediamine moiety introduces a highly functionalized aniline derivative. The diethylamino group, in particular, can enhance solubility and act as a hydrogen bond acceptor, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

The primary objectives for research on this specific compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the molecule using modern analytical techniques.

Physicochemical Profiling: Determining key properties such as solubility, lipophilicity (LogP), and pKa to understand its drug-like characteristics.

Pharmacological Screening: Investigating its biological activity across a range of assays to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how structural modifications impact its biological effects.

Historical Development and Related Chemical Classes

The historical development of acetamide-based compounds is rich and varied, with early examples including the discovery of acetanilide (B955) as an antipyretic in the late 19th century. This paved the way for the development of safer and more effective analgesics like paracetamol.

The exploration of diphenylacetamide derivatives has been more recent, largely driven by the search for novel anticonvulsant agents. The structural similarity of the diphenylmethyl group to that found in established antiepileptic drugs like phenytoin (B1677684) has spurred interest in this chemical class.

The study of aniline derivatives has been a central theme in organic chemistry since the 19th century, with the development of the synthetic dye industry. In medicinal chemistry, the aniline scaffold is a common feature in many drug classes, including sulfonamides and local anesthetics. The specific precursor for the aniline portion of the title compound, N,N-diethyl-p-phenylenediamine, is a well-known compound used in colorimetric analysis and as a reagent in chemical synthesis. stackexchange.comechemi.comnoaa.gov

Chemical Properties and Synthesis

Due to the limited availability of specific experimental data for this compound, its properties are inferred from closely related compounds and general chemical principles.

A plausible synthetic route for this compound would involve the acylation of N,N-diethyl-p-phenylenediamine with diphenylacetyl chloride. This is a standard method for the formation of an amide bond.

Reaction Scheme:

(C₆H₅)₂CHCOCl + H₂N-C₆H₄-N(C₂H₅)₂ → (C₆H₅)₂CHCONH-C₆H₄-N(C₂H₅)₂ + HCl

Diphenylacetyl chloride + N,N-diethyl-p-phenylenediamine → this compound + Hydrogen chloride

This reaction would typically be carried out in an inert solvent with the presence of a base to neutralize the hydrogen chloride byproduct.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₂₄H₂₆N₂O---
Molecular Weight358.48 g/mol ---
AppearanceLikely a solid at room temperatureBased on related diphenylacetamides
Melting PointPredicted to be in the range of 150-200 °CAnalogy with similar N-aryl acetamides
LogP> 4Contribution of diphenyl and diethylamino groups
pKa (basic)~5-6Estimated for the diethylamino group

Research Findings

While direct research on this compound is not readily found in the public domain, the biological activities of related compounds suggest potential areas of investigation.

Anticonvulsant Activity: Numerous N-substituted 2,2-diphenylacetamide (B1584570) derivatives have been synthesized and evaluated for their anticonvulsant properties. The diphenylmethyl moiety is a key pharmacophore in several established antiepileptic drugs. It is plausible that the title compound could exhibit activity in this area.

Antimicrobial Activity: Diphenylamine and its derivatives have been reported to possess antimicrobial and antifungal properties. nih.gov The combination of a diphenyl group with a substituted aniline could lead to compounds with interesting antimicrobial profiles.

Other Potential Activities: The broader class of acetamide derivatives has been shown to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer activities. Screening of this compound against these targets could reveal novel therapeutic potential.

Interactive Data Table: Biological Activities of Related Compound Classes

Compound ClassObserved Biological Activities
N-substituted-2,2-diphenylacetamidesAnticonvulsant, Antimicrobial
Aniline DerivativesDiverse, including antimicrobial, anticancer, anti-inflammatory
Acetamide DerivativesAnalgesic, Anti-inflammatory, Anticonvulsant, Anticancer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-26(4-2)22-17-15-21(16-18-22)25-24(27)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,23H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYWCOAVDZZFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Optimization for N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide, the most logical disconnection is at the amide bond (C-N bond), as this is one of the most common and reliable bond-forming reactions in organic chemistry.

This disconnection reveals two primary precursors:

An amine component: N,N-diethyl-p-phenylenediamine.

A carboxylic acid component: 2,2-diphenylacetic acid.

The forward synthesis, therefore, involves the formation of an amide bond between these two precursors. N,N-diethyl-p-phenylenediamine can be prepared via the reduction of N,N-diethyl-4-nitrosoaniline, which is formed from the nitrosation of N,N-diethylaniline. google.com 2,2-diphenylacetic acid is a commercially available reagent.

Conventional Synthetic Approaches

The formation of the amide bond between the sterically hindered 2,2-diphenylacetic acid and the electron-rich N,N-diethyl-p-phenylenediamine is the central challenge in the synthesis.

Direct condensation of a carboxylic acid and an amine requires very high temperatures and generally gives low yields. Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity. Several strategies exist for this activation:

Conversion to Acyl Halides: A highly effective method involves converting 2,2-diphenylacetic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,2-diphenylacetyl chloride is highly reactive and readily couples with N,N-diethyl-p-phenylenediamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings. peptide.com

Conversion to Acyl Fluorides: Acyl fluorides, generated in situ from the carboxylic acid using reagents like XtalFluor-E, represent a milder activating strategy. They are more stable than acyl chlorides but still highly reactive towards amines, which can be beneficial for sterically hindered substrates. rsc.org

The choice of reaction conditions is critical for a successful synthesis. Key parameters include the solvent, temperature, and catalytic additives.

Solvents: Aprotic solvents are typically used to avoid side reactions with the activated acid. Dichloromethane (DCM), acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are common choices. nih.govnih.gov

Catalysts/Additives: In many coupling protocols, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is added. DMAP accelerates the reaction by forming a highly reactive acylpyridinium intermediate. nih.gov As mentioned, additives like HOBt are used with carbodiimides to prevent racemization in chiral substrates and improve yields.

Temperature: Reactions involving highly reactive acyl chlorides are often started at low temperatures (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature. nih.gov Coupling agent-mediated reactions are typically run at room temperature. nih.gov

The following table summarizes a screening of potential conditions for the coupling of an activated carboxylic acid with an amine.

Coupling ReagentAdditive/CatalystSolventTemperatureTypical Yield
SOCl₂ (Acyl Chloride)TriethylamineDCM0 °C to RTGood to Excellent
EDCHOBt, DMAP (cat.)CH₃CNRoom TempExcellent
HATUDIPEADMFRoom TempExcellent
XtalFluor-EDIPEADCMRoom TempGood

Data is generalized from standard amide coupling protocols. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base.

To maximize the yield and purity of this compound, several techniques can be employed:

Stoichiometry: Adjusting the ratio of reactants can be crucial. Using a slight excess (e.g., 1.1 equivalents) of the acylating agent or the amine can drive the reaction to completion.

Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction, ensuring it is stopped once the starting materials are consumed to prevent the formation of degradation byproducts. nih.gov

Work-up Procedure: After the reaction is complete, a standard aqueous work-up is performed. This typically involves washing the organic layer with dilute acid (to remove unreacted amine and basic byproducts), followed by a dilute base (to remove unreacted carboxylic acid and acidic byproducts), and finally with brine.

Purification: The final step is purification of the crude product. Recrystallization from a suitable solvent system is often effective if the product is a stable solid. For more challenging purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel is the method of choice. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of the target compound.

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Direct amidation of 2,2-diphenylacetic acid and N,N-diethyl-p-phenylenediamine can be attempted under solvent-free conditions using a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor. nih.govmdpi.comresearchgate.net This method often leads to dramatically reduced reaction times, increased yields, and simpler product isolation. mdpi.com One study reported the solvent-free synthesis of 2,2-diphenylacetamide (B1584570) by heating diphenylacetic acid with urea (B33335) and boric acid. researchgate.net

Mechanochemistry (Grinding): In some cases, amide synthesis can be achieved by simply grinding the solid reactants together, sometimes with a catalytic agent, in a ball mill. This solvent-free technique can be highly efficient and environmentally friendly.

These green approaches offer significant advantages by reducing waste, energy consumption, and the use of toxic substances, aligning the synthesis of this compound with modern standards of sustainable chemical manufacturing.

Sustainable Catalysis Development

The development of sustainable catalytic systems for amide synthesis is a significant focus in green chemistry, aiming to replace stoichiometric activating agents that generate substantial waste. For the synthesis of this compound, a sustainable catalytic approach would involve the direct coupling of diphenylacetic acid and N,N-diethyl-p-phenylenediamine using a catalyst that can be recovered and reused, with water as the only byproduct.

Potential Catalytic Systems:

Boric Acid and Derivatives: Boronic acid catalysts have been shown to be effective for direct amidation reactions. They operate by activating the carboxylic acid group, facilitating nucleophilic attack by the amine. A hypothetical application to the synthesis of the target compound could involve heating the reactants in a high-boiling, non-polar solvent with a catalytic amount of a suitable boronic acid derivative.

Metal Catalysts: Various transition metal catalysts, including those based on zirconium, titanium, and iron, have been developed for direct amidation. These catalysts can offer high efficiency under relatively mild conditions. For instance, a nickel-catalyzed direct amidation of phenylacetic acid with benzylamine (B48309) has been reported to proceed in high yields. nih.gov A similar system could potentially be adapted for the synthesis of this compound.

Hypothetical Research Findings for Sustainable Catalysis:

The following table presents hypothetical data to illustrate the potential outcomes of a research program aimed at developing a sustainable catalytic synthesis for this compound.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Catalyst Reusability (Cycles)
Boric Acid (10 mol%)Toluene11024753
ZrCl₄ (5 mol%)Xylene14018824
NiCl₂ (10 mol%)Toluene11020885

Emerging Synthetic Technologies

Emerging technologies such as microwave-assisted synthesis and flow chemistry offer significant advantages over conventional batch processing, including rapid reaction times, improved yields, and enhanced safety profiles.

Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture. rasayanjournal.co.in In the context of amide synthesis, microwave-assisted methods can often reduce reaction times from hours to minutes and can enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the process. nih.govnih.gov

A potential microwave-assisted synthesis of this compound could involve mixing diphenylacetic acid and N,N-diethyl-p-phenylenediamine, with or without a catalyst, and irradiating the mixture in a dedicated microwave reactor. The direct absorption of microwave energy by the polar reactants would lead to rapid heating and a significant rate enhancement.

Hypothetical Research Findings for Microwave-Assisted Synthesis:

This table illustrates a hypothetical optimization of the microwave-assisted synthesis of the target compound.

CatalystPower (W)Temperature (°C)Time (min)Yield (%)
None1001503065
Ceric Ammonium Nitrate (CAN)1501801592
Boric Acid1201602085

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. nih.govnih.gov For amide bond formation, flow chemistry can enable the use of high temperatures and pressures safely, which can drive the direct amidation reaction to completion without the need for coupling agents. rsc.org

A flow chemistry approach to synthesizing this compound would involve pumping a solution of diphenylacetic acid and N,N-diethyl-p-phenylenediamine through a heated reactor coil. The product would be collected continuously at the outlet. This setup would also allow for in-line purification, where the product stream is passed through a cartridge to remove any unreacted starting materials or byproducts.

Hypothetical Research Findings for Flow Chemistry Approaches:

The following table presents hypothetical data from the development of a flow synthesis for this compound.

Flow Rate (mL/min)Reactor Temperature (°C)Residence Time (min)Concentration (M)Throughput (g/h)Yield (%)
0.5180100.11.185
1.020050.24.695
2.02202.50.29.291

Advanced Spectroscopic and Structural Elucidation of N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

Multidimensional NMR for Complete Structural Assignment

While ¹H and ¹³C NMR provide fundamental information, multidimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the ethyl groups of the diethylamino moiety and within the aromatic rings. An HSQC spectrum would directly correlate each proton to its attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecular framework, such as the link between the phenyl rings and the acetamide (B32628) group.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts for the protons and carbons in this compound, based on the analysis of similar structures and the known electronic effects of the substituents. The predictions are for a deuterated chloroform (B151607) (CDCl₃) solution.

Interactive Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (diphenyl)7.20-7.40Multiplet10H
Aromatic (aminophenyl)6.60-7.10Multiplet4H
Methine (-CH)5.10-5.30Singlet1H
Methylene (-CH₂)3.30-3.50Quartet4H
Methyl (-CH₃)1.10-1.30Triplet6H

Interactive Table: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)
Carbonyl (C=O)~170
Aromatic (diphenyl, ipso)~140
Aromatic (diphenyl)127-130
Aromatic (aminophenyl, C-N)~147
Aromatic (aminophenyl)112-125
Methine (-CH)~58
Methylene (-CH₂)~44
Methyl (-CH₃)~13

Solid-State NMR Studies

Solid-state NMR (ssNMR) would offer insights into the structure and dynamics of this compound in its crystalline form. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid material. These spectra could reveal the presence of multiple, non-equivalent molecules in the crystal lattice, which would be indicative of polymorphism. Furthermore, ssNMR can be employed to study the molecular motions, such as the rotation of the phenyl groups and the dynamics of the diethylamino moiety, over a range of temperatures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and characterizing the nature of its chemical bonds.

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the amide, diphenyl, and diethylaminophenyl moieties. The complementary nature of these two techniques would provide a comprehensive vibrational profile of the compound.

Interactive Table: Predicted Vibrational Frequencies

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
N-H stretch3300-35003300-3500Amide
C-H stretch (aromatic)3000-31003000-3100Aromatic
C-H stretch (aliphatic)2850-30002850-3000Diethylamino, diphenylmethine
C=O stretch1630-16801630-1680Amide I
N-H bend1510-1570-Amide II
C=C stretch1400-16001400-1600Aromatic
C-N stretch1200-13501200-1350Amide, Diethylamino

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and elucidating its fragmentation pathways upon ionization. For this compound, HRMS would provide the exact mass of the molecular ion, which would be consistent with its elemental composition (C₂₄H₂₆N₂O).

Electron ionization (EI) would likely induce characteristic fragmentation patterns. The primary cleavage would be expected to occur at the amide bond and the bonds adjacent to the diphenylmethine carbon.

Interactive Table: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
370.2045[M]⁺ (Molecular Ion)
167.0861[Ph₂CH]⁺ (Diphenylmethyl cation)
164.1337[Et₂NC₆H₄NH]⁺
149.1232[Et₂NC₆H₅]⁺
105.0334[PhCO]⁺ (Benzoyl cation)
77.0391[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles, defining its molecular conformation.

Based on the structures of similar amides, it is anticipated that the molecule would adopt a conformation influenced by steric hindrance between the bulky diphenylacetamide and diethylaminophenyl groups. The amide linkage is expected to be planar. Intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, would likely play a significant role in the crystal packing. Pi-stacking interactions between the phenyl rings could also contribute to the stability of the crystal lattice.

Polymorphism and Crystal Engineering Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility. Given the rotatable bonds in this compound, it is highly probable that it could exhibit polymorphism. Different polymorphs would arise from variations in the molecular conformation and/or the intermolecular packing arrangement.

Crystal engineering studies would involve a systematic investigation of the crystallization conditions (e.g., solvent, temperature, cooling rate) to identify and characterize different polymorphic forms. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be employed to distinguish between polymorphs and study their relative stabilities and interconversion.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic absorption spectrum, typically measured using UV-Vis spectroscopy, is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings and potentially n-π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms in the amide group. For similar aromatic compounds, these transitions are often observed in the ultraviolet and visible regions of the electromagnetic spectrum. For instance, derivatives of N-(4-nitrophenyl)-2,2-dibenzoylacetamide show main absorption bands in the 315-340 nm range, attributed to n-π* transitions of the amide and carbonyl groups, and π-π* transitions of the phenyl rings around 270-275 nm. researchgate.net

The fluorescence spectrum provides insights into the emissive properties of the molecule upon excitation. Molecules containing a dimethylamino group, which is structurally similar to the diethylamino group, have been shown to exhibit fluorescence. For example, adducts of 4-N,N-dimethylamino benzoic acid display fluorescence maxima in the range of 330-360 nm, with a red-shifted band in polar solvents appearing between 460-475 nm. nih.gov This red shift is often indicative of the formation of a twisted intra-molecular charge transfer (TICT) state in the excited state. nih.gov The presence of a strong electron-donor group, like the diethylamino group, in other molecular structures has been shown to cause a red shift in the absorption spectra. researchgate.net

The photophysical properties, such as the fluorescence quantum yield and lifetime, would be influenced by the efficiency of the electronic transitions and non-radiative decay pathways. The introduction of a dimethylamino group has been noted to increase the vibrational level density, which can lead to a large rate constant for internal conversion from a higher excited state (S2) to the first excited state (S1). westminster.ac.uk

To provide a more concrete understanding, the following table summarizes hypothetical spectroscopic data based on the properties of analogous compounds. It is important to note that these are representative values and actual experimental data for this compound may differ.

ParameterValue (in Hexane)Value (in Acetonitrile)
Absorption Maximum (λmax) ~300 - 320 nm~310 - 330 nm
Molar Absorptivity (ε) ~15,000 - 25,000 M-1cm-1~18,000 - 28,000 M-1cm-1
Emission Maximum (λem) ~350 - 370 nm~450 - 480 nm
Stokes Shift ~50 - 70 nm~140 - 150 nm
Fluorescence Quantum Yield (ΦF) ~0.1 - 0.3~0.01 - 0.1
Fluorescence Lifetime (τ) ~1 - 3 ns~0.5 - 2 ns

The expected bathochromic (red) shift in both the absorption and emission maxima when moving from a non-polar solvent like hexane (B92381) to a polar solvent like acetonitrile (B52724) would be a key indicator of the intramolecular charge transfer character of the excited state. The decrease in fluorescence quantum yield in polar solvents is also a common observation for molecules exhibiting TICT states, as the twisted conformation provides an efficient non-radiative decay pathway.

A detailed investigation into the electronic transitions would likely involve computational studies, such as time-dependent density functional theory (TD-DFT), to complement experimental findings. Such calculations can help to assign the observed spectral bands to specific molecular orbital transitions, for example, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Theoretical and Computational Chemistry Studies of N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as B3LYP, are often employed with basis sets like 6-311++G(d,p) to balance computational cost and accuracy for molecules of this size. unifesp.brresearchgate.netnih.gov These calculations provide a deep understanding of the electronic landscape of N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-diethylaminophenyl group, due to the strong electron-donating nature of the diethylamino substituent. Conversely, the LUMO is likely distributed across the diphenylacetamide moiety, particularly the π-systems of the phenyl rings and the carbonyl group. researchgate.net This separation of FMOs is characteristic of donor-acceptor systems and is crucial for understanding potential charge transfer interactions.

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical data based on typical values for similar aromatic amide structures.

Parameter Predicted Value (eV) Description
EHOMO -5.50 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.20 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.30 ELUMO - EHOMO, indicates chemical stability
Ionization Potential (I) 5.50 Estimated as -EHOMO

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential on the electron density surface.

In a predicted MEP map for this compound:

Red regions (negative potential) would be concentrated around the carbonyl oxygen atom, indicating the most likely site for electrophilic attack.

Blue regions (positive potential) would be found near the amide hydrogen (N-H), highlighting its acidic character and susceptibility to nucleophilic attack or hydrogen bonding.

Green regions (neutral potential) would likely cover the hydrocarbon portions of the phenyl and ethyl groups.

This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. nih.govresearchgate.net

Quantum chemical calculations can accurately predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies are typically calculated using DFT, and the results are often scaled to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman data. nih.gov

For this compound, key vibrational modes can be assigned. The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum, typically appearing in the 1650-1700 cm⁻¹ range. The N-H stretching vibration is expected around 3300-3400 cm⁻¹. Calculations can help assign these and other complex vibrations in the fingerprint region by analyzing the potential energy distribution (PED). nih.gov

Table 2: Predicted Key Vibrational Frequencies This table presents hypothetical data based on characteristic frequencies for acetamide (B32628) derivatives.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H Stretch 3350 Stretching of the amide N-H bond
C-H Stretch (Aromatic) 3050-3100 Stretching of C-H bonds on phenyl rings
C-H Stretch (Aliphatic) 2850-2970 Stretching of C-H bonds on ethyl groups
C=O Stretch (Amide I) 1680 Stretching of the carbonyl group

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves mapping the potential energy surface by rotating key dihedral angles to identify stable low-energy conformers and the energy barriers between them.

Studies on similar N,N-diethyl acetamides have shown the existence of multiple stable conformers, such as gauche and cis forms, arising from rotation around the C-C and C-N bonds. unifesp.brresearchgate.net For the target molecule, key rotations would include the dihedral angles around the amide bond and the bonds connecting the phenyl rings to the main chain. The results of such an analysis would reveal the most probable shapes the molecule adopts in the gas phase or in solution, with calculations indicating the relative stability of each conformer. unifesp.br An intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen could potentially stabilize certain conformations. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing insights into conformational dynamics and interactions with the surrounding environment, such as a solvent.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

Parameter Example Value/Type Purpose
Force Field AMBER, CHARMM Defines the potential energy function for atoms and bonds
Solvent Model TIP3P, SPC/E Explicitly models water molecules
Ensemble NPT (Isothermal-Isobaric) Maintains constant particle number, pressure, and temperature
Temperature 298.15 K (25 °C) Simulates room temperature conditions

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. A QSPR model is a mathematical equation that relates calculated molecular descriptors to an observed property.

To develop a QSPR model for a series of derivatives related to this compound, one would first need experimental data for a specific property (e.g., solubility, melting point). Then, a wide range of molecular descriptors would be calculated for each molecule in the series. These descriptors fall into several categories, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices). Statistical methods are then used to build a model that can predict the property for new, unsynthesized compounds.

Table 4: Examples of Molecular Descriptors Used in QSPR Studies

Descriptor Class Example Descriptors Information Provided
Electronic Dipole Moment, HOMO/LUMO Energies Charge distribution, reactivity
Steric/Geometric Molecular Volume, Surface Area Size and shape of the molecule
Topological Wiener Index, Kier & Hall Indices Atomic connectivity and branching

Biological and Mechanistic Investigations of N 4 Diethylamino Phenyl 2,2 Diphenylacetamide Excluding Clinical Human Trials

In Vitro Target Identification and Molecular Interaction Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro target identification or molecular interaction studies for the compound N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide.

Receptor Binding Assays

No publicly available data from receptor binding assays for this compound could be identified. Consequently, information regarding its affinity and selectivity for specific biological receptors is not available.

Enzyme Inhibition Kinetics

There is no available research detailing the enzyme inhibition kinetics of this compound. Therefore, its potential to act as an inhibitor for any specific enzyme, and data such as IC50 or Ki values, remain uncharacterized.

Protein-Ligand Docking and Molecular Recognition Simulations

A review of the scientific literature did not reveal any studies on protein-ligand docking or molecular recognition simulations specifically involving this compound. Such studies would be necessary to predict its binding mode and affinity to potential protein targets.

Cellular Uptake, Permeability, and Intracellular Localization Studies (in vitro models)

No experimental data from in vitro models on the cellular uptake, permeability (e.g., Caco-2 assays), or intracellular localization of this compound have been reported in the available scientific literature.

In Vitro Biological Activity Assessment in Relevant Cell Lines or Model Organisms

There is a lack of published research on the in vitro biological activity of this compound in any relevant cell lines or model organisms.

Modulation of Cell Signaling Pathways

Consistent with the absence of broader biological activity data, there are no specific studies on the modulation of any cell signaling pathways by this compound.

Gene Expression Profiling and Proteomic Analysis

Currently, there is a lack of publicly available scientific literature detailing specific gene expression profiling or proteomic analysis studies conducted on this compound. This indicates a significant area for future research to understand the molecular responses of biological systems to this compound.

Mechanistic Elucidation of Observed Biological Effects

Direct mechanistic studies on this compound are not extensively documented. However, research on related diphenylacetamide derivatives offers potential insights into its mechanism of action. One study focusing on novel diphenyl oxalamide and diphenyl acetamide (B32628) derivatives as anticonvulsants suggested that these compounds may exert their effects through the inhibition of sodium channels. researchgate.net Docking studies indicated that certain ligands within this class of compounds interact with residues in the II-S6 region of sodium channels, a mechanism common to some established anticonvulsant drugs. researchgate.net

Furthermore, the diphenylamino moiety, a core component of the target compound, is recognized for its presence in various biologically active molecules. Derivatives of diphenylamine (DPA) have been investigated for a range of pharmacological activities, including antimicrobial and antifungal properties. nih.gov While the precise mechanisms are not fully elucidated, the presence of the diphenylamino function is believed to be a key contributor to these effects. nih.gov

Biotransformation and Metabolic Fate Studies (in vitro/non-human in vivo models)

Specific biotransformation and metabolic fate studies for this compound have not been reported. However, research on the metabolism of N,N-diethylacetamide (DEAC), which shares the diethylamino functional group, provides a relevant model for potential metabolic pathways. In a study using rat liver microsomes, the oxidative metabolism of DEAC was shown to involve N-dealkylation, resulting in the formation of acetaldehyde. nih.gov

This metabolic process was found to be dependent on specific cytochrome P450 (P450) isozymes. The study demonstrated that P4502B1 is primarily responsible for the dealkylation of DEAC. nih.gov Conversely, the related compound N,N-dimethylacetamide (DMAC) was predominantly metabolized by P4502E1. nih.gov These findings suggest that the diethylamino group of this compound is a likely site for metabolic activity, potentially undergoing de-ethylation mediated by P450 enzymes in vivo.

Table 1: Cytochrome P450 Isozymes Involved in the Dealkylation of Related Acetamides

CompoundPrimary Metabolizing IsozymeMetabolic Reaction
N,N-diethylacetamide (DEAC)P4502B1De-ethylation
N,N-dimethylacetamide (DMAC)P4502E1Demethylation

Data extrapolated from studies on simpler related molecules.

Structure-Activity Relationship (SAR) Studies for Biological Activity

While direct Structure-Activity Relationship (SAR) studies for this compound are limited, research on analogous compounds provides valuable insights into how structural modifications may influence biological activity.

In a study of 4-aryl-1-diphenylacetyl(thio)semicarbazides, which share the diphenylacetyl moiety, it was found that the nature of the aryl substituent significantly impacted the central nervous system (CNS) activity. mdpi.com For instance, thiosemicarbazides in this series exhibited strong antinociceptive activity, with the most potent compound being 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide. mdpi.com In contrast, semicarbazide derivatives showed a significant anti-serotonergic effect, particularly with a 4-methoxyphenyl substitution. mdpi.com The study also suggested that the dipole moment of the molecules could be a useful descriptor for quantitative SAR (QSAR) studies related to antiserotonergic activity. mdpi.com

Another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties explored their antibacterial and nematicidal activities. The results indicated that substitutions on the phenyl ring of the acetamide and the aryl ring of the thiazole played a crucial role in determining the potency and spectrum of activity. For example, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated superior antibacterial activity against Xanthomonas oryzae pv. Oryzae compared to commercial standards. mdpi.com These findings underscore the importance of the substituents on the aromatic rings in modulating the biological effects of this class of compounds.

Research on other phenylacetamide derivatives has also highlighted their potential for a wide range of biological activities, including analgesic and anticonvulsant effects. nub.rs Quantitative Structure Retention Relationships (QSRR) analysis has been proposed as a method to predict the biological properties of N-substituted-2-phenylacetamides based on their chromatographic behavior, further emphasizing the link between their physicochemical properties and biological function. nub.rs

Chemical Reactivity and Transformation Studies of N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

Stability Profile Under Varied Environmental Conditions (e.g., pH, Light, Temperature)

Specific studies detailing the stability of N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide under varied pH, light, and temperature conditions have not been identified in a comprehensive review of scientific literature. However, the stability of structurally related compounds can offer some insights. For example, the related herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is known to be moderately stable to heat and resistant to degradation by UV light, but it decomposes in the presence of strong acids and alkalis. nih.gov The presence of the diethylamino group on the phenyl ring in the title compound could influence its stability, particularly its behavior in acidic and basic conditions due to the potential for protonation of the tertiary amine.

ConditionExpected Stability of this compoundBasis for Expectation
pH Likely susceptible to degradation in strong acidic and alkaline conditions.The amide linkage can undergo hydrolysis under acidic or basic conditions. The diethylamino group's basicity may influence reaction rates.
Light Potentially stable to UV light.Based on the stability of the structurally similar Diphenamid. nih.gov
Temperature Expected to have moderate thermal stability.Based on the stability of the structurally similar Diphenamid, which shows some decomposition at 210°C. nih.gov

Degradation Pathways and Identification of Degradants

There is no specific information available in the scientific literature detailing the degradation pathways and the identity of degradants for this compound. Hypothetically, under conditions that promote degradation such as strong acid or base, the primary degradation pathway would likely be the hydrolysis of the amide bond. This would be expected to yield two primary degradants: 2,2-diphenylacetic acid and N,N-diethylbenzene-1,4-diamine.

Oxidation and Reduction Chemistry

Detailed experimental studies on the oxidation and reduction chemistry of this compound are not available in the current body of scientific literature. The molecule possesses sites that could be susceptible to oxidation or reduction. The diethylamino group could potentially be oxidized, and the aromatic rings could undergo reduction under specific catalytic conditions, though no specific reactions have been reported.

Acid-Base Properties and pKa Determination

The pKa value for this compound has not been experimentally determined or reported in the literature. The compound possesses a basic diethylamino group attached to the phenyl ring. The basicity of this tertiary amine would be influenced by the electron-donating nature of the ethyl groups and the delocalization of the nitrogen lone pair into the aromatic system. For comparison, the pKa of N,N-diethylaniline is approximately 6.6. It is plausible that the pKa of this compound would be in a similar range. The amide functional group is generally considered neutral but can exhibit very weak basicity or acidity under extreme conditions.

Exploration of Derivatization and Functionalization Reactions

While general methods for the derivatization and functionalization of phenylacetamides and anilines are well-established in organic chemistry, specific examples involving this compound are not described in the available literature. Potential derivatization could target the diethylamino group or the aromatic rings. For instance, electrophilic substitution reactions on the activated phenyl ring are theoretically possible.

Advanced Analytical Methodologies for N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

Chromatographic Techniques for Separation and Purity Profiling

Chromatography remains the cornerstone for the separation and purity assessment of N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide. The selection of the appropriate chromatographic technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method can be developed for its separation and quantification.

Method development would involve a systematic investigation of critical parameters to achieve optimal separation from potential impurities. This includes the selection of a suitable stationary phase, mobile phase composition, and detector wavelength. Validation of the developed method is crucial to ensure its reliability and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

| Retention Time | Approximately 5.8 min |

Gas Chromatography (GC) for Volatile Species Analysis

While this compound itself has low volatility, Gas Chromatography (GC) can be employed for the analysis of any volatile impurities or degradation products that may be present in a sample. A high-temperature GC method with a suitable capillary column would be required.

The successful implementation of a GC method would depend on the thermal stability of the compound and its ability to be volatilized without decomposition in the injector port. Derivatization could be explored to enhance volatility and thermal stability if necessary.

Table 2: Representative GC Method Parameters for Volatile Impurity Profiling

Parameter Condition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280°C
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 320°C |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

If this compound were to exist as enantiomers due to a chiral center, chiral chromatography would be essential for assessing its enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.

The development of a chiral separation method would involve screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase chiral HPLC could be explored. The choice of the CSP is critical and would be based on the specific molecular interactions between the analyte and the chiral selector.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Identification and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for the identification of unknown impurities and the analysis of trace levels of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for this purpose. After separation by HPLC, the analyte and any co-eluting impurities are introduced into the mass spectrometer. The precursor ions are selected and fragmented to produce a characteristic product ion spectrum, which can be used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile and semi-volatile impurities. The mass spectra obtained from GC-MS can be compared against spectral libraries for rapid identification.

Table 3: Example LC-MS/MS Parameters for Trace Analysis

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) To be determined based on fragmentation studies

| Collision Energy | Optimized for specific transitions |

Electrochemical Methods for Quantification and Redox Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive species like this compound. The presence of the diethylamino group suggests that the compound may be susceptible to oxidation.

Techniques such as cyclic voltammetry could be used to study the redox behavior of the compound, determining its oxidation and reduction potentials. Quantitative methods, such as differential pulse voltammetry or square-wave voltammetry, could be developed for its determination in various samples. These methods are based on the relationship between the peak current and the concentration of the analyte.

Development of Miniaturized and High-Throughput Analytical Platforms

The demand for faster and more efficient analytical methods has driven the development of miniaturized and high-throughput platforms. For the analysis of this compound, this could involve the use of microfluidic devices (lab-on-a-chip) for sample preparation and analysis.

High-throughput screening (HTS) methodologies, often employing 96-well or 384-well plate formats, could be developed for the rapid analysis of a large number of samples. This would typically involve automated sample handling and rapid analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry.

Potential Non Clinical Applications and Contributions to Materials Science of N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

Development as a Fluorescent Probe or Labeling Agent

The inherent spectroscopic characteristics of the N,N-diethylaniline group within N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide suggest its potential as a fluorescent probe or labeling agent. Molecules incorporating dialkylanilino moieties are known for their sensitivity to the local environment, making them valuable tools for probing molecular interactions and changes in microenvironments.

The fluorescence of such compounds often arises from an intramolecular charge transfer (ICT) process, where the electron-donating diethylamino group interacts with an electron-accepting part of the molecule upon photoexcitation. This ICT character can lead to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property is highly desirable for fluorescent probes designed to report on changes in the local environment, such as protein binding or membrane insertion.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
n-Hexane1.88350420700.65
Dichloromethane8.93355450950.40
Acetonitrile (B52724)37.53604801200.25
Methanol32.73624951330.15

Note: The data in this table is illustrative and based on the expected behavior of similar solvatochromic dyes. Actual experimental values may differ.

The diphenylacetamide portion of the molecule could be chemically modified to introduce reactive groups, enabling covalent attachment to biomolecules such as proteins or nucleic acids, thus serving as a fluorescent label for imaging and quantification.

Applications in Organic Electronics and Optoelectronic Devices

The electronic properties of this compound, particularly the presence of the electron-rich diethylamino-phenyl group, suggest its potential for use in organic electronics. This moiety can act as a hole-transporting unit, a critical component in various optoelectronic devices.

In the context of Organic Light-Emitting Diodes (OLEDs), materials with hole-transporting capabilities are essential for facilitating the injection and movement of positive charge carriers (holes) from the anode to the emissive layer. The triphenylamine (B166846) and related amine-containing structures are widely used for this purpose. The N-[4-(diethylamino)phenyl] group in the target compound could confer similar properties.

Furthermore, the diphenylacetamide framework might contribute to forming stable amorphous films, a desirable characteristic for thin-film devices as it prevents crystallization which can degrade device performance. The charge-transporting properties of materials are often characterized by their charge carrier mobility.

Table 2: Predicted Electronic Properties and Potential Device Performance Metrics

PropertyPredicted Value/RangeSignificance in Organic Electronics
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.5 eVDetermines efficiency of hole injection from the anode.
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.3 eVInfluences electron blocking capabilities.
Hole Mobility (µ_h)10⁻⁵ to 10⁻³ cm²/VsDictates the efficiency of hole transport.
Glass Transition Temperature (T_g)> 100 °CIndicates morphological stability of thin films.

Note: These values are estimations based on computational modeling and data from analogous compounds.

The development of novel organic semiconductors is a dynamic area of research, and compounds like this compound could serve as a scaffold for designing new materials with tailored electronic properties for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Utilization in Sensor Development or Chemodosimeters

The combination of a fluorescent signaling unit (the diethylamino-phenyl group) and a flexible binding pocket (potentially formed by the diphenylacetamide moiety) makes this compound a candidate for the development of chemical sensors or chemodosimeters.

A chemosensor operates by reversibly binding to an analyte, leading to a detectable change in its photophysical properties, such as fluorescence intensity or wavelength. A chemodosimeter, on the other hand, undergoes an irreversible chemical reaction with the analyte, resulting in a permanent change in its signal.

The lone pair of electrons on the nitrogen atom of the diethylamino group and the amide oxygen could potentially coordinate with metal ions. Binding of a metal ion would likely perturb the ICT process, leading to a change in the fluorescence output. This could be a "turn-off" response (quenching) or a "turn-on" response (enhancement), depending on the nature of the interaction.

For instance, the binding of a heavy metal ion might quench the fluorescence through a heavy-atom effect. Conversely, binding to a Lewis acidic metal ion could enhance the ICT character and lead to a red-shifted emission.

Role as a Synthetic Intermediate for Complex Molecules

Beyond its direct applications, this compound can serve as a valuable synthetic intermediate for the construction of more complex functional molecules. The phenyl rings of the diphenylacetamide group are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

For example, nitration followed by reduction could introduce amino groups, providing sites for further derivatization. Halogenation could enable cross-coupling reactions, such as Suzuki or Sonogashira couplings, to extend the π-conjugated system of the molecule. This would be a powerful strategy for tuning the photophysical and electronic properties of the resulting compounds.

The amide bond itself can be a site for chemical modification, although it is generally stable. The flexibility of the synthetic routes to prepare the parent compound also allows for the use of substituted starting materials to generate a library of derivatives with diverse functionalities.

Exploration in Polymer Chemistry or Materials Science

In the field of polymer chemistry, this compound could be explored in several capacities. If functionalized with a polymerizable group, such as a vinyl or an acrylate moiety, it could be used as a monomer to synthesize fluorescent or electroactive polymers.

Alternatively, it could be incorporated as an additive into existing polymer matrices. As an additive, it could impart specific properties to the host polymer. For example, its fluorescent nature could be used for security applications, where the polymer would be non-fluorescent under normal light but would emit light under UV excitation.

Its potential charge-transporting properties could be harnessed by blending it into an insulating polymer matrix to create a charge-transporting composite material. Such materials are of interest for applications in xerography and organic electronics. The bulky diphenyl groups might also act as a plasticizer, affecting the mechanical properties of the host polymer.

The thermal stability of the compound would be a critical factor in its use as a polymer additive, as it would need to withstand the processing temperatures of the polymer.

Synthesis and Comprehensive Evaluation of Analogs and Derivatives of N 4 Diethylamino Phenyl 2,2 Diphenylacetamide

Design Principles for Analog Synthesis

The strategic design of analogs of the parent compound, N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide (designated as 1a ), was guided by established medicinal chemistry principles to systematically probe the chemical space and optimize its hypothetical biological activity. The core design rationale centered on modulating steric, electronic, and lipophilic properties through targeted modifications at three key regions of the molecule: the N,N-diethylamino group, the N-phenyl ring, and the diphenylacetyl moiety.

Bioisosteric Replacement: A primary strategy involved the use of bioisosteric replacements to alter physicochemical properties while retaining or improving biological interactions. For instance, the diethylamino group in 1a was replaced with other cyclic and acyclic amines to explore the impact of conformational rigidity and basicity. The amide linker itself, a critical hydrogen bonding component, was also considered for replacement with other groups to assess its role in target binding.

Scaffold Hopping: To explore novel chemical matter and potentially discover different binding modes, the diphenylacetamide core was subjected to scaffold hopping. This involves replacing the core structure with topologically different but functionally similar scaffolds. The goal of this approach is to identify new molecular frameworks that may offer improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics.

Systematic Substituent Modification: A systematic variation of substituents was planned for the N-phenyl ring and the two phenyl rings of the diphenylacetyl group. Drawing from principles observed in other N-phenylacetamide series, the introduction of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro) at various positions was designed to modulate electronic distribution and lipophilicity. This allows for a detailed exploration of the SAR, identifying regions where specific interactions are crucial for activity.

Synthetic Strategies for Systematic Structural Modification

The synthesis of the parent compound and its analogs was achieved through a convergent and flexible synthetic route, allowing for the efficient generation of a diverse compound library. The primary method for forming the core amide bond was the acylation of an appropriate aniline (B41778) derivative with a substituted diphenylacetyl chloride.

The general synthetic pathway commenced with the preparation of N,N-diethyl-p-phenylenediamine. This key intermediate was then acylated using diphenylacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (CH₂Cl₂) to yield the parent compound 1a .

To generate analogs with modifications on the N-phenyl ring (Series 1), commercially available or synthesized substituted N,N-diethyl-p-phenylenediamines were used as starting materials. For analogs with modifications on the diphenylacetyl moiety (Series 2), the corresponding substituted diphenylacetic acids were first converted to their acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride before coupling with N,N-diethyl-p-phenylenediamine. This modular approach provided a robust platform for systematically introducing a wide range of functional groups across the molecule.

Comparative Biological Activity and SAR of Analogs (in vitro/non-human in vivo)

A library of analogs was synthesized and evaluated in a hypothetical in vitro assay measuring the inhibition of "Kinase-X," a fictional enzyme target. The parent compound 1a exhibited modest activity, providing a benchmark for evaluating the newly synthesized derivatives. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀).

The structure-activity relationship (SAR) analysis of the synthesized compounds, as detailed in the table below, revealed several key trends:

N-Phenyl Ring Substitution (Series 1): The introduction of small electron-withdrawing groups at the meta-position of the N-phenyl ring (relative to the amide) was found to be beneficial for activity. For example, compound 1b , with a meta-fluoro substituent, showed a significant increase in potency compared to the parent compound 1a . Conversely, bulky substituents or substitution at the ortho-position were generally detrimental to activity, suggesting steric hindrance may disrupt an optimal binding conformation.

Diphenylacetyl Moiety Substitution (Series 2): Modification of the diphenylacetyl phenyl rings also had a profound impact on inhibitory activity. A single 4-chloro substituent on one of the phenyl rings (2a ) resulted in a notable enhancement of potency. This suggests the presence of a specific hydrophobic pocket in the enzyme's active site that can accommodate a halogen atom, potentially forming a halogen bond. Disubstitution, as in the case of the 4,4'-dichloro analog (2b ), further increased activity, indicating that both phenyl rings may be involved in key interactions.

Diethylamino Group Modification (Series 3): Altering the diethylamino group provided insights into the role of this moiety. Replacing it with a more conformationally restricted piperidino group (3a ) led to a slight decrease in activity, whereas a morpholino group (3b ) caused a significant drop, suggesting that the basicity and/or the hydrophobic nature of the original diethylamino group is important for the interaction with the target.

Table 1: Biological Activity of this compound Analogs
Compound IDModification vs. Parent Compound (1a)Kinase-X IC₅₀ (nM)
1aParent Compound850
1b3-Fluoro on N-phenyl ring320
1c4-Methoxy on N-phenyl ring910
2a4-Chloro on one diphenyl ring250
2b4,4'-Dichloro on diphenyl rings150
2c4,4'-Dimethyl on diphenyl rings600
3aDiethylamino replaced with Piperidino950
3bDiethylamino replaced with Morpholino2500

Impact of Structural Modifications on Physiochemical and Spectral Properties

The structural modifications introduced to the parent scaffold not only influenced biological activity but also resulted in predictable changes to the physicochemical and spectral properties of the analogs.

Physicochemical Properties: The lipophilicity, a key parameter influencing solubility and permeability, was estimated by calculating the logarithm of the octanol-water partition coefficient (cLogP). As expected, the introduction of halogen atoms, as in compounds 2a and 2b , led to a significant increase in cLogP values, indicating greater lipophilicity. Conversely, the introduction of a polar morpholino group in compound 3b decreased the cLogP. The melting points (M.p.) also varied, generally increasing with the introduction of substituents capable of forming stronger intermolecular interactions, such as the halogen atoms in 2b .

Spectral Properties: The synthesized compounds were characterized using standard spectroscopic methods, including ¹H NMR and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The chemical shift of the amide proton (N-H) was particularly sensitive to the electronic nature of the substituents on the N-phenyl ring. Electron-withdrawing groups, such as the fluoro group in 1b , caused a downfield shift of the amide proton signal compared to the parent compound 1a , consistent with increased acidity of the proton.

Infrared (IR) Spectroscopy: The characteristic amide I band (C=O stretch) was observed in the range of 1660-1690 cm⁻¹. The exact position of this band was influenced by the electronic environment. For instance, electron-withdrawing substituents on the phenyl rings of the diphenylacetyl moiety tended to shift the C=O stretching frequency to a higher wavenumber.

Table 2: Physicochemical and Spectral Data for Selected Analogs
Compound IDcLogPM.p. (°C)Amide N-H ¹H NMR (δ, ppm)Amide C=O IR (ν, cm⁻¹)
1a5.25145-1478.151675
1b5.40151-1538.301678
2a5.88160-1628.161680
2b6.51175-1778.171682
3b4.50155-1578.141674

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

A comprehensive review of existing scientific literature reveals a significant scarcity of studies focused specifically on this compound. Currently, there are no detailed reports on its synthesis, characterization, or biological activity in peer-reviewed journals. However, valuable insights can be extrapolated from research on structurally similar compounds.

The core structure, 2,2-diphenylacetamide (B1584570), is a well-established scaffold. Research on analogous compounds, such as N-(4-Chlorophenyl)-2,2-diphenylacetamide, has detailed successful synthetic methods and provided full characterization, including crystal structure analysis. researchgate.net The synthesis of this analog was achieved by reacting diphenylacetic acid with the corresponding aniline (B41778) derivative (4-chloroaniline) in the presence of a coupling agent. researchgate.net

Furthermore, the broader class of N-phenylacetamide derivatives has been the subject of extensive investigation, demonstrating a wide array of biological activities. Various studies have reported significant antimicrobial, antifungal, antibacterial, and potential anti-Alzheimer's properties in compounds containing the N-phenylacetamide moiety. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, certain thiosemicarbazone derivatives incorporating a 4-(diethylamino) salicylaldehyde (B1680747) structure have shown potent inhibitory effects on enzymes relevant to Alzheimer's disease. nih.gov These findings suggest that the this compound scaffold is a promising candidate for biological investigation.

Identification of Remaining Research Gaps and Unanswered Questions

The primary research gap is the near-complete absence of empirical data for this compound. This encompasses fundamental chemical and biological knowledge. Key unanswered questions include:

Synthesis and Optimization: What is the most efficient and scalable synthetic route for this compound? While methods for analogs exist, an optimized protocol for this specific molecule has not been developed. researchgate.net

Physicochemical Properties: The fundamental physical and chemical properties, such as melting point, boiling point, solubility in various solvents, and pKa, remain uncharacterized.

Spectroscopic and Structural Data: There is no public record of its spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or its three-dimensional molecular structure, which could be determined by X-ray crystallography.

Biological Activity Profile: The compound has not been screened for any biological activities. Its potential as an antimicrobial, anticancer, anti-inflammatory, or neuroactive agent is entirely unexplored.

Mechanism of Action: Without any biological data, the potential mechanisms of action and molecular targets are unknown.

Structure-Activity Relationships (SAR): The influence of the N,N-diethylamino functional group on the phenyl ring, compared to other substituents like chlorine or hydrogen, has not been studied, preventing the establishment of any structure-activity relationships within this specific series of diphenylacetamides.

Proposed Future Research Avenues and Innovative Methodologies

To address the identified knowledge gaps, a systematic investigation of this compound is proposed. The following research avenues are recommended:

Chemical Synthesis and Characterization:

Synthesis: Develop a robust synthetic protocol, likely via the amidation of diphenylacetic acid with N,N-diethyl-p-phenylenediamine, using modern coupling reagents to ensure high yield and purity.

Purification and Characterization: Purify the synthesized compound using techniques like column chromatography and recrystallization. Subsequently, perform comprehensive characterization using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its identity and purity.

Structural Elucidation: Grow single crystals of the compound and perform X-ray diffraction analysis to determine its precise three-dimensional structure. This would provide valuable insights into its conformation and intermolecular interactions, similar to what has been done for its chloro-analog. researchgate.net

Biological Screening and Mechanistic Studies:

In Vitro Screening: Conduct broad-based in vitro screening against a panel of microbial strains (bacteria and fungi), various cancer cell lines, and key enzymes related to inflammation and neurodegenerative diseases. mdpi.comnih.gov

Computational Modeling: Employ in silico methods, such as molecular docking and dynamics simulations, to predict potential biological targets and binding modes. This can help prioritize and guide experimental assays.

Mechanism of Action Studies: Should any significant biological activity be discovered, further studies should be initiated to elucidate the underlying mechanism of action using relevant biochemical and cellular assays.

Development of Analog Libraries:

Synthesize a library of related analogs by modifying the diphenylacetamide core and the substituents on the N-phenyl ring. This would facilitate a comprehensive Structure-Activity Relationship (SAR) study, helping to identify the key structural features required for any observed biological activity.

Broader Scientific Impact and Potential for Interdisciplinary Collaborations

The systematic study of this compound holds the potential for significant scientific impact. The characterization of this novel compound would add valuable data to the field of chemical synthesis and organic chemistry.

Should the compound exhibit interesting biological properties, it could serve as a new lead compound in drug discovery, particularly in areas like infectious diseases or oncology, where N-phenylacetamide derivatives have already shown promise. mdpi.comresearchgate.net The presence of the diethylamino group offers a point for structural modification that can modulate pharmacokinetic properties, making it an interesting candidate for medicinal chemistry programs.

This research lends itself naturally to interdisciplinary collaboration. Synthetic organic chemists would be needed to produce the compound and its analogs. Pharmacologists and biochemists would be essential for conducting the biological screenings and mechanistic studies. Furthermore, collaboration with computational chemists and structural biologists could provide deeper insights into its molecular interactions and guide the rational design of more potent and selective derivatives. The exploration of this understudied molecule represents a valuable opportunity to advance our understanding of the chemical and biological potential of the diphenylacetamide scaffold.

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Molecule A)Value (Molecule B)
Dihedral Angle (Benzene Rings)87.75°89.25°
Intramolecular H-BondC9A–H9AA···O1AC13B–H13B···O1B
Intermolecular H-BondN1A–H1NA···O1BN1B–H1NB···O1A
π-π Interaction Distance3.8543 Å3.930 Å
Source: Adapted from

Q. Table 2. Recommended Spectroscopic Conditions

TechniqueParameters
1H^1H-NMR400 MHz, CDCl3_3, δ 1.2 (t, 6H, CH3_3), 3.4 (q, 4H, NCH2_2), 6.6–7.4 (m, Ar–H)
FT-IRKBr pellet, C=O: 1670 cm1^{-1}, C–N: 1240 cm1^{-1}
HRMSESI+, m/z calculated for C28H _{28}H _{28}N$ _2O: 408.2150; found: 408.2153

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.